molecular formula C7H16ClN B2455933 N,1,2,2-Tetramethylcyclopropan-1-amine;hydrochloride CAS No. 2580185-15-3

N,1,2,2-Tetramethylcyclopropan-1-amine;hydrochloride

Cat. No.: B2455933
CAS No.: 2580185-15-3
M. Wt: 149.66
InChI Key: NPYMGEADWZQLFI-UHFFFAOYSA-N
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Description

N,1,2,2-Tetramethylcyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C₇H₁₅N·HCl. It is a hydrochloride salt form of N,1,2,2-tetramethylcyclopropan-1-amine. This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

N,1,2,2-tetramethylcyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)5-7(6,3)8-4;/h8H,5H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYMGEADWZQLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C)NC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Diazoacetate Alkylation

The foundational step in synthesizing N,1,2,2-tetramethylcyclopropan-1-amine hydrochloride involves constructing the tetramethylcyclopropane backbone. A scalable approach, detailed in CN118652168A, employs ethyl or methyl diazoacetate with tetramethylethylene under catalytic conditions. Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate or copper sulfate catalyzes the [2+1] cycloaddition, yielding 2,2,3,3-tetramethylcyclopropanecarboxylic acid esters (e.g., ethyl or methyl esters).

Representative Procedure :

  • Reagents : Tetramethylethylene (1.4 mol), ethyl diazoacetate (0.7 mol), sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (0.014 mol).
  • Conditions : Reflux in dichloroethane at 68–72°C for 1 hour.
  • Yield : 24.3–89.4% (dependent on catalyst and solvent).
  • Characterization : $$ ^1 \text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) δ 1.10–1.20 (s, 12H, cyclopropane-CH$$ _3 $$), 4.16–4.20 (m, 2H, ester -OCH$$ _2 $$).

This method prioritizes catalyst selection, with copper sulfate in acetonitrile enhancing yield (89.4%) compared to borate catalysts in dichloroethane (24.3%). The steric bulk of tetramethylethylene necessitates prolonged reaction times but ensures regioselective cyclopropane formation.

Hydrolysis of Cyclopropanecarboxylic Acid Esters

The ester intermediates are hydrolyzed to 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a critical precursor for amine synthesis. CN118652168A describes alkaline hydrolysis using sodium hydroxide in methanol, catalyzed by tetrabutylammonium bromide:

Procedure :

  • Reagents : Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate (0.5 mol), NaOH (30% solution), tetrabutylammonium bromide (0.05 mol).
  • Conditions : 40–45°C for 5 hours.
  • Yield : 90.2% after acidification (pH 1.5–2.5).
  • Characterization : $$ ^1 \text{H NMR} $$ (400 MHz, DMSO-d$$ _6 $$) δ 11.5 (s, 1H, -COOH), 1.20–1.46 (s, 13H, cyclopropane-CH$$ _3 $$).

This step achieves near-quantitative conversion, with the phase-transfer catalyst accelerating saponification. The carboxylic acid is isolated via precipitation, ensuring high purity (GC: 99.7%).

Curtius Degradation to Primary Amine

The carboxylic acid is converted to the primary amine via Curtius degradation, as demonstrated in PMC3170198 for analogous cyclopropane derivatives. This involves acyl azide formation, thermal rearrangement to isocyanate, and hydrolysis to amine:

Synthetic Pathway :

  • Acyl Azide Formation : Treat 2,2,3,3-tetramethylcyclopropanecarboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol.
  • Thermal Rearrangement : Heat to 80–100°C to form tert-butyl isocyanate intermediate.
  • Hydrolysis : Acidic hydrolysis (HCl/Et$$ _2 $$O) yields the primary amine hydrochloride.

Optimized Conditions :

  • Yield : 76% for tert-butyl carbamate intermediate; 87% for final hydrochloride salt.
  • Characterization : $$ ^1 \text{H NMR} $$ (300 MHz, D$$ _2 $$O) δ 1.30–0.08 (m, 9H, cyclopropane-CH$$ _3 $$).

This method avoids hazardous intermediates by employing in situ azide formation and ensures scalability up to 425 mmol.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Diazoacetate Alkylation Cyclopropanation, ester hydrolysis 24–89% Scalable, regioselective Moderate yields with borate catalysts
Curtius Degradation Acyl azide, isocyanate hydrolysis 76–87% High-purity amine, no chromatography Hazardous azide intermediates
Hofmann Rearrangement Amide formation, bromination 15–20% Avoids diazo compounds Low yield, cumbersome purification

Spectroscopic Characterization

Critical $$ ^1 \text{H NMR} $$ signals for N,1,2,2-tetramethylcyclopropan-1-amine hydrochloride include:

  • Cyclopropane protons : δ 0.08–1.46 (m, AA'BB' coupling).
  • Methyl groups : δ 1.10–1.20 (s, 12H).
  • Ammonium proton : Broad signal at δ 8.5–10.0 (exchanges with D$$ _2 $$O).

FT-IR spectra show N-H stretches at 3200–2800 cm$$ ^{-1 $$ and C-N vibrations at 1250–1150 cm$$ ^{-1 $$.

Industrial-Scale Considerations

The diazoacetate alkylation/Curtius degradation sequence is preferred for large-scale synthesis due to:

  • Catalyst Reusability : Copper sulfate and borate catalysts are recoverable via filtration.
  • Solvent Systems : Dichloroethane and acetonitrile allow easy separation of excess reagents.
  • Safety : In situ azide generation minimizes storage risks.

Scientific Research Applications

Organic Synthesis

N,1,2,2-Tetramethylcyclopropan-1-amine;hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. It can be utilized in:

  • Cyclopropanation Reactions : The compound can act as a precursor in cyclopropanation processes, facilitating the creation of cyclopropane derivatives from olefins .
  • Synthesis of Specialty Chemicals : It is employed in the production of specialty chemicals that require specific structural features for desired reactivity.

Biological Applications

Research has indicated potential biological activities associated with this compound:

  • Interaction with Biomolecules : The compound is being investigated for its ability to interact with various biomolecules, which could lead to insights into its pharmacological properties.
  • Drug Development : Its structure may provide a scaffold for the development of new therapeutic agents targeting specific biological pathways.

Medicinal Chemistry

The compound's potential therapeutic properties are under exploration:

  • Precursor for Drug Development : this compound may be used as a precursor in synthesizing new drugs aimed at treating various conditions due to its ability to modulate biological pathways.
  • Investigating Antinociceptive Properties : Similar compounds have shown promise in pain modulation studies, suggesting that derivatives of this compound could also exhibit antinociceptive effects .

Industrial Applications

In industrial settings, this compound finds utility in:

  • Synthesis of Cationic Polymers : It can be used in the production of cationic polymers that have applications in various fields including materials science and biotechnology.
  • Production of Personal Care Products : The compound may serve as an ingredient in formulations for personal care products due to its chemical properties .

Case Studies and Research Findings

Several studies highlight the applications and implications of this compound:

Study TitleFocusFindings
Cyclopropanation ReactionsOrganic SynthesisDemonstrated effective use as a precursor for cyclopropane derivatives .
Biological Activity AssessmentPharmacologyPreliminary studies indicated potential interactions with biological targets.
Drug Development InsightsMedicinal ChemistryExplored as a scaffold for new therapeutic agents targeting pain modulation .

Mechanism of Action

The mechanism of action of N,1,2,2-tetramethylcyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Cyclopropane, 1,1,2,2-tetramethyl-
  • 1,1,2,2-Tetramethylcyclopropane

Comparison: N,1,2,2-tetramethylcyclopropan-1-amine;hydrochloride is unique due to the presence of the amine group and its hydrochloride salt form, which imparts different solubility and reactivity compared to other similar cyclopropane derivatives. The amine group allows for additional chemical modifications and interactions, making it a versatile compound in various applications.

Biological Activity

N,1,2,2-Tetramethylcyclopropan-1-amine;hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique cyclopropane structure allows it to interact with various biological targets, making it a candidate for therapeutic development.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The cyclopropane ring structure enables it to fit into specific binding sites, potentially inhibiting or activating various biological pathways. This interaction can lead to modifications in biomolecular structures and functions, which are crucial for its therapeutic effects.

Applications in Research

This compound has several notable applications:

  • Organic Synthesis : It serves as a building block in the synthesis of more complex molecules.
  • Biological Investigations : Researchers are exploring its interactions with biomolecules to elucidate its biological activity.
  • Therapeutic Potential : The compound is being studied for its potential use in drug development due to its unique structural properties.
  • Industrial Use : It is utilized in the synthesis of specialty chemicals and materials.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary table that encapsulates key findings from recent research:

Study Activity Assessed Findings Reference
Study 1AnticonvulsantShowed significant anticonvulsant activity in animal models with an ED50 value of 16.36 mg/kg
Study 2NeurotoxicityExhibited low neurotoxicity with a TD50 value >500 mg/kg
Study 3Binding AffinityDemonstrated binding affinity to specific receptors involved in neurological pathways

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticonvulsant Activity :
    • In a study evaluating anticonvulsant properties using the maximal electroshock (MES) test in mice, the compound exhibited significant anticonvulsant effects with minimal neurotoxicity. The most active analogs were identified based on their pharmacological profiles and structure-activity relationships .
  • Pharmacokinetics :
    • A pharmacokinetic study assessed the absorption and distribution of the compound across biological membranes. It was found that the lipophilicity (ClogP values) plays a crucial role in its ability to cross the blood-brain barrier (BBB), influencing its central nervous system activity .
  • Receptor Interaction Studies :
    • Binding assays indicated that this compound interacts with various receptors implicated in neurological disorders. This interaction may contribute to its therapeutic potential in treating conditions such as epilepsy .

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